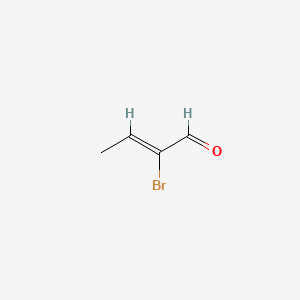

2-Bromocrotonaldehyde

Übersicht

Beschreibung

2-Bromocrotonaldehyde is an organic compound with the molecular formula C4H5BrO. It is a derivative of crotonaldehyde, where a bromine atom is substituted at the second carbon of the crotonaldehyde molecule. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromocrotonaldehyde can be synthesized through the bromination of crotonaldehyde. The reaction typically involves the addition of bromine (Br2) to crotonaldehyde in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is isolated through distillation or crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromocrotonaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-bromocrotonic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-bromocrotonol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed:

Oxidation: 2-Bromocrotonic acid.

Reduction: 2-Bromocrotonol.

Substitution: Various substituted crotonaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

2-Bromocrotonaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in several types of reactions:

- Enantioselective Annulation : Recent studies have demonstrated the use of this compound in carbene-catalyzed enantioselective annulation reactions with hydrazones. This method has been shown to produce compounds with high enantioselectivity, making it particularly useful for synthesizing precursors to clinically relevant drugs such as Levosimendan and Pimobendan .

- Formation of Bioactive Molecules : The compound has been coupled with various hydrazones to yield products with significant biological activity. For instance, intermediates derived from this compound have been linked to cancer cytotoxic modulators and other bioactive molecules .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound due to its ability to facilitate the synthesis of complex molecules:

- Drug Development : Compounds synthesized from this compound have shown promise as therapeutic agents. For example, products derived from its reaction with hydrazones have been linked to drugs targeting heart conditions and cancer .

- Bioactivity Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug synthesis:

- Synthesis of Clinical Drug Precursors : One study highlighted how this compound was used to synthesize a precursor for Levosimendan, achieving excellent enantioselectivity without degradation during subsequent transformations .

- Antibacterial Activity : Other research has explored the antibacterial properties of compounds derived from this compound, indicating its potential role in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-Bromocrotonaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom and the aldehyde group. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Vergleich Mit ähnlichen Verbindungen

Crotonaldehyde: The parent compound, which lacks the bromine substitution.

2-Chlorocrotonaldehyde: Similar structure with a chlorine atom instead of bromine.

2-Iodocrotonaldehyde: Similar structure with an iodine atom instead of bromine.

Comparison: 2-Bromocrotonaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions and can influence the compound’s behavior in various chemical processes.

Biologische Aktivität

2-Bromocrotonaldehyde, a compound with the molecular formula CHBrO, has garnered attention in recent years for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthetic pathways, biological interactions, and implications for drug development.

This compound is characterized by its α-bromo substituent on the crotonaldehyde structure, which enhances its reactivity in various chemical reactions. The compound can be synthesized through several methods, including the bromination of crotonaldehyde or via carbene-catalyzed reactions that produce aryl-dihydropyridazinones, which are important motifs in drug design .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research investigating its antibacterial activity against both gram-positive and gram-negative bacteria demonstrated significant efficacy, suggesting potential applications in treating infections caused by resistant bacterial strains . The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Enantioselective Reactions

The compound has also been utilized in enantioselective synthesis, particularly in the formation of 4,5-dihydropyridazinones. This class of compounds has shown promise as bioactive molecules with various pharmacological effects. The reaction involving this compound and dinucleophilic hydrazones has been optimized to yield products with excellent enantioselectivity, which is crucial for developing effective drugs .

In Silico Predictions of Biological Activity

In silico methods have been employed to predict the biological activity profiles of this compound. These computational approaches assess the interactions of the compound with various molecular targets within the human body. The results indicate that while the parent compound exhibits certain activities, its metabolites may possess enhanced biological profiles, including teratogenic and carcinogenic potentials .

Case Studies and Research Findings

Several case studies have investigated the biological implications of this compound:

- Study on Antibacterial Activity : In vitro testing revealed that this compound effectively inhibited growth in multiple bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

- Synthesis of Bioactive Molecules : A study demonstrated that coupling this compound with hydrazones led to the formation of compounds with significant enantioselectivity and potential therapeutic applications. The resulting products displayed promising bioactivity profiles suitable for further development into pharmaceuticals .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(Z)-2-bromobut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24247-53-8, 33718-99-9 | |

| Record name | Crotonaldehyde, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-bromocrotonaldehyde related to the mutagenicity of Tris-BP?

A1: The research paper identifies this compound as a suspected mutagenic metabolite of Tris-BP (tris(2,3-dibromopropyl)phosphate). [] The study suggests that Tris-BP undergoes a metabolic pathway involving oxidation at the C-3 position, followed by spontaneous dehydrohalogenation and dehydrophosphorylation. This process leads to the formation of this compound, which contributes to the overall mutagenic potential of Tris-BP. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.